Potassium phenoxide

Descripción general

Descripción

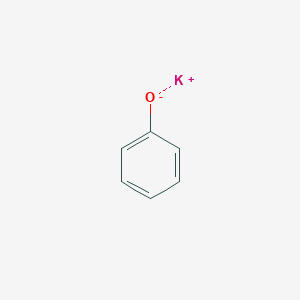

Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula C6H5OK. It is the potassium salt of phenol and is characterized by its white crystalline appearance. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium phenoxide can be synthesized through the reaction of phenol with potassium hydroxide. The reaction typically involves dissolving phenol in water and adding potassium hydroxide to the solution. The mixture is then stirred at room temperature, and the water is evaporated under reduced pressure to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with potassium hydroxide in a solvent such as toluene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Potassium phenoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used

Aplicaciones Científicas De Investigación

Potassium phenoxide has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of potassium phenoxide involves its strong nucleophilic properties. The phenoxide ion, being electron-rich, readily attacks electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is primarily due to the resonance stabilization of the phenoxide ion, which delocalizes the negative charge over the aromatic ring .

Comparación Con Compuestos Similares

- Sodium phenoxide (C6H5ONa)

- Lithium phenoxide (C6H5OLi)

- Phenol (C6H5OH)

Comparison: Potassium phenoxide is similar to sodium phenoxide and lithium phenoxide in terms of its chemical structure and reactivity. this compound is often preferred in certain reactions due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates . Compared to phenol, this compound is a stronger nucleophile and is more reactive in electrophilic aromatic substitution reactions .

Actividad Biológica

Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula CHOK. It is the potassium salt of phenol and exhibits significant biological activity, making it a compound of interest in various fields including organic synthesis, medicinal chemistry, and agrochemical research. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its strong nucleophilic properties , which arise from the resonance stabilization of the phenoxide ion. This stabilization allows the compound to readily attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The nucleophilic behavior is primarily due to the electron-rich nature of the phenoxide ion, making it a valuable reagent in organic synthesis.

Key Reactions Involving this compound

- Oxidation : this compound can be oxidized to form quinones using agents like potassium permanganate.

- Reduction : It can be reduced to hydroquinones using reducing agents such as sodium borohydride.

- Electrophilic Aromatic Substitution : The compound is highly reactive towards electrophiles due to its electron-donating nature.

Applications in Biological Research

This compound has been utilized in various biological applications:

- Synthesis of Pharmaceuticals : It plays a role in synthesizing biologically active compounds, including analgesics and antiseptics.

- Agrochemicals : The compound is involved in the development of herbicides and pesticides due to its reactivity with various substrates.

- Biochemical Studies : It has been used in studies investigating reaction mechanisms involving phenolic compounds.

Case Study 1: Carboxylation Reactions

Research has shown that this compound can undergo carboxylation reactions under specific conditions. A study demonstrated that when this compound was reacted with carbon dioxide at elevated temperatures (around 483 K), it produced significant amounts of salicylic acid (SA) and 4-hydroxybenzoic acid (4HBA). The yields observed were approximately 48.9% for SA after 1 hour and slightly decreased after longer reaction times .

| Reaction Time (h) | Yield of Salicylic Acid (%) | Yield of 4-Hydroxybenzoic Acid (%) |

|---|---|---|

| 1 | 48.9 | 5.1 |

| 2 | 49.3 | 5.3 |

| 3 | 43.4 | 6.3 |

Case Study 2: Nucleophilic Substitution Reactions

Another study investigated the reactions of this compound with dithiinodiquinolines, revealing that it participates in nucleophilic substitution reactions at specific positions on the substrate. The reaction conditions led to the formation of several products, indicating its versatility as a nucleophile .

Comparative Analysis with Similar Compounds

This compound shares similarities with other alkali metal phenoxides such as sodium phenoxide and lithium phenoxide. However, it is often preferred in reactions due to its higher solubility in organic solvents and stability when forming complexes with various substrates.

| Compound | Molecular Formula | Solubility | Reactivity |

|---|---|---|---|

| This compound | CHOK | High | Strong nucleophile |

| Sodium Phenoxide | CHONa | Moderate | Similar reactivity |

| Lithium Phenoxide | CHOLi | Low | Less reactive than potassium |

Propiedades

Número CAS |

100-67-4 |

|---|---|

Fórmula molecular |

C6H6KO |

Peso molecular |

133.21 g/mol |

Nombre IUPAC |

potassium;phenoxide |

InChI |

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |

Clave InChI |

RKHQZMOCQHXUBC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[O-].[K+] |

SMILES isomérico |

C1=CC=C(C=C1)[O-].[K+] |

SMILES canónico |

C1=CC=C(C=C1)O.[K] |

Key on ui other cas no. |

100-67-4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.